molecular formula C7H7N5O B7809925 2-amino-6-methyl-1H-pteridin-4-one

2-amino-6-methyl-1H-pteridin-4-one

Cat. No.: B7809925
M. Wt: 177.16 g/mol
InChI Key: UDOGNMDURIJYQC-UHFFFAOYSA-N
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Description

2-amino-6-methyl-1H-pteridin-4-one is a heterocyclic compound belonging to the pteridine family Pteridines are bicyclic structures consisting of fused pyrimidine and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-methyl-1H-pteridin-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with methylglyoxal in the presence of a suitable catalyst . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-methyl-1H-pteridin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pteridines, which can be further functionalized for specific applications.

Scientific Research Applications

2-amino-6-methyl-1H-pteridin-4-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-6-methyl-1H-pteridin-4-one involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of target enzymes, thereby modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes such as DNA synthesis and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-6-methyl-1H-pteridin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-amino-6-methyl-1H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5/h2H,1H3,(H3,8,9,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDOGNMDURIJYQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=N1)C(=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C2C(=N1)C(=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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